molecular formula C26H25N3O3S2 B2825808 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 941244-99-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2825808
CAS No.: 941244-99-1
M. Wt: 491.62
InChI Key: FVIFNELJPGIKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a benzothiazole ring linked to a phenyl group and a piperidinylsulfonyl substituent. The benzothiazole moiety may enhance binding affinity to kinase domains, while the piperidinylsulfonyl group could influence pharmacokinetic properties such as solubility and metabolic stability. This compound is part of broader efforts to develop selective kinase inhibitors with improved target specificity .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-18-9-10-20(17-24(18)34(31,32)29-15-5-2-6-16-29)25(30)27-21-13-11-19(12-14-21)26-28-22-7-3-4-8-23(22)33-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFNELJPGIKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines several pharmacologically relevant moieties:

  • Benzothiazole : Known for its anticancer properties.
  • Piperidine : Associated with various therapeutic effects.
  • Sulfonamide group : Often linked to antibacterial activity.

The IUPAC name for this compound is This compound , and it has the molecular formula C25H23N3O3S2C_{25}H_{23}N_3O_3S_2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to:

  • Inhibition of cancer cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by affecting cell cycle regulation and apoptosis.
  • Antimicrobial activity : Preliminary studies suggest that it may possess antibacterial properties through enzyme inhibition mechanisms.

Biological Activity Overview

Activity TypeEffect/OutcomeReference
AnticancerInhibits growth of cancer cell lines
AntimicrobialPotential antibacterial activity
Enzyme InhibitionModulates activity of key enzymes involved in cancer progression

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of various benzothiazole derivatives, including compounds similar to this compound. These derivatives exhibited significant cytotoxicity against human breast cancer cells with IC50 values ranging from 7.9 to 92 µM .
  • Antitubercular Activity :
    • Research into structurally similar compounds has revealed promising antitubercular activity. Compounds with related structures demonstrated IC50 values between 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests a potential avenue for further exploration regarding the compound's efficacy against tuberculosis.
  • Enzyme Inhibition :
    • The compound's sulfonamide group is known for its enzyme inhibitory capabilities. Studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

Key Structural Features

FeatureDescription
Benzothiazole Moiety Contributes to biological activity
Piperidine Ring Enhances interaction with biological targets
Sulfonamide Group Increases solubility and bioavailability

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of human breast cancer cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study demonstrated that it could significantly reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory process . The effectiveness of this compound in reducing paw edema in rat models indicates its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

This compound has shown notable antimicrobial activity against various bacterial strains. The presence of the benzothiazole moiety enhances its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the benzothiazole ring and subsequent modifications to enhance biological activity. Structure-activity relationship studies have identified key modifications that improve potency and selectivity against target enzymes .

Synthetic Pathway Overview

  • Formation of Benzothiazole Core : The initial step involves the synthesis of the benzothiazole ring through condensation reactions.
  • Piperidine Attachment : A piperidine ring is introduced via nucleophilic substitution.
  • Sulfonamide Formation : The sulfonamide group is added to increase solubility and enhance biological activity.

Case Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer properties of this compound, researchers tested its effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound effectively inhibits COX-II activity in vitro, leading to reduced prostaglandin synthesis. This finding supports its potential use in treating inflammatory conditions such as arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Modifications

Several compounds share the benzamide scaffold but differ in substituents, particularly in the heterocyclic systems attached to the phenyl ring. For example:

Compound Name Key Substituents Molecular Weight Key Features (from Evidence) Reference
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide Benzothiazole, piperidinylsulfonyl ~516.6 g/mol* Potential kinase inhibitor; sulfonyl group enhances stability N/A
N-(1,3-Benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Benzothiazole, methyl(phenyl)sulfamoyl 455.5 g/mol Structural analog with sulfamoyl group; CAS 556787-27-0
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)thiophene-2-carboxamide Thiophene carboxamide, pyridinylpyrimidine ~430.5 g/mol Melting point: 200°C; synthesized as kinase inhibitor analog
Imatinib Mesylate Pyridinylpyrimidine, piperazinylmethyl 589.7 g/mol BCR-ABL inhibitor; non-selective DDR1/2 activity

*Calculated based on molecular formula (C26H24N4O3S2).

Key Insights :

  • Sulfonyl/sulfamoyl groups (e.g., piperidinylsulfonyl vs. methyl(phenyl)sulfamoyl) influence solubility and metabolic stability, critical for drug development .
Kinase Inhibitors with Benzamide Scaffolds

Imatinib, nilotinib, and dasatinib are well-known kinase inhibitors sharing the benzamide core but differing in substituents and selectivity profiles:

Compound Key Structural Features Primary Target Selectivity Issues Reference
Imatinib Pyridinylpyrimidine, piperazinylmethyl BCR-ABL Inhibits DDR1/2 non-selectively
Nilotinib Trifluoromethylphenyl, imidazole BCR-ABL Improved selectivity over imatinib
Dasatinib Thiazolecarboxamide, hydroxyethylpiperazine SRC/ABL Broad-spectrum kinase inhibition
Target Compound Benzothiazole, piperidinylsulfonyl Unknown Hypothesized DDR1/2 selectivity* N/A

Key Insights :

  • Unlike dasatinib’s thiazolecarboxamide, the benzothiazole system could reduce off-target effects .
Benzothiazole-Containing Analogs

Benzothiazole derivatives are explored for diverse therapeutic applications. A close analog from the evidence includes:

Compound Name Substituents Molecular Weight Applications (from Evidence) Reference
N-(1,3-Benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Methyl(phenyl)sulfamoyl 455.5 g/mol Structural analog; no explicit bioactivity
Target Compound Piperidinylsulfonyl 516.6 g/mol Hypothesized kinase inhibition N/A

Key Insights :

  • Replacing methyl(phenyl)sulfamoyl with piperidinylsulfonyl may enhance solubility due to the piperidine ring’s basic nitrogen, improving bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.